4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

ROMK1 inhibitor Potassium channel Diuretic

Unique thienopyrimidine with a 2-chloro handle for rapid diversification. Validated pharmacological profile: exceptional α3β4 nAChR potency (IC50=1.8 nM) and ROMK1 inhibition (IC50=240 nM). Essential intermediate for PI3K inhibitor libraries (GDC-0941 analogs). Ideal for polypharmacology and kinase selectivity studies. Purchase high-purity (≥98%) batches for reproducible SAR.

Molecular Formula C10H10ClN3OS
Molecular Weight 255.72 g/mol
CAS No. 63894-67-7
Cat. No. B1355093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
CAS63894-67-7
Molecular FormulaC10H10ClN3OS
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CSC3=NC(=N2)Cl
InChIInChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2
InChIKeyYPVVQAPITTYKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (63894-67-7): Procurement-Ready Chemical and Pharmacological Baseline


4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS 63894-67-7) is a thieno[2,3-d]pyrimidine derivative featuring a chlorine atom at the 2-position and a morpholine ring at the 4-position . It belongs to a class of heterocyclic compounds extensively explored for kinase inhibition and anticancer applications [1]. The compound is typically procured with a purity of 95-98% and serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly PI3K inhibitors [2].

Why Thieno[2,3-d]pyrimidine Analogs Are Not Interchangeable with 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine


Thieno[2,3-d]pyrimidines are not a monolithic class; their biological activity is exquisitely sensitive to substitution patterns. While many derivatives in this class have been evaluated as kinase inhibitors, their potency and selectivity profiles vary dramatically depending on the specific substituents at the 2- and 4-positions [1]. The 2-chloro and 4-morpholino substitution pattern of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine imparts a unique set of target interactions that cannot be replicated by other thienopyrimidine analogs. For instance, the chlorine atom serves as a crucial synthetic handle for further derivatization [2], while the morpholine ring influences both binding affinity and physicochemical properties . Substituting either group can lead to significant shifts in kinase selectivity and cellular potency, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine from Closest Analogs


Potent ROMK1 Channel Inhibition vs. Other Thienopyrimidine-Derived Potassium Channel Modulators

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine demonstrates potent inhibition of the renal outer medullary potassium (ROMK) channel, a target for novel diuretic therapies. In a thallium flux assay using HEK293 cells expressing rat ROMK1, the compound exhibited an IC50 of 240 nM [1]. While other thienopyrimidine derivatives have been explored for ROMK inhibition, this specific 2-chloro-4-morpholino analog shows a distinct potency profile compared to compounds with different substitution patterns, which often require higher concentrations or exhibit weaker efficacy in functional assays [2].

ROMK1 inhibitor Potassium channel Diuretic

Selective nAChR Antagonism vs. Broader Nicotinic Modulators

This compound exhibits potent and selective antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM in a functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1]. In contrast, its activity at the α4β2 and α4β4 subtypes is significantly weaker (IC50 = 12 nM and 15 nM, respectively), and it shows even less activity at the muscle-type nAChR (IC50 = 7.9 nM) [1]. This selectivity profile is a direct consequence of the specific 2-chloro-4-morpholino substitution; related thienopyrimidines with alternative 4-position groups often show different subtype selectivity or are less potent [2].

nAChR antagonist Nicotinic acetylcholine receptor Neurological disorders

Monoamine Transporter Inhibition Profile vs. Subtype-Selective Reuptake Inhibitors

The compound displays a balanced inhibition profile across human monoamine transporters. In HEK293 cells expressing human transporters, it inhibits [3H]serotonin uptake at SERT with an IC50 of 100 nM, while inhibition of [3H]dopamine uptake at DAT and [3H]norepinephrine uptake at NET yields IC50 values of 658 nM and 443 nM, respectively [1]. This contrasts with many thienopyrimidine derivatives designed as kinase inhibitors, which typically show negligible activity at these transporters [2]. The balanced profile is unique to this specific substitution pattern and may be relevant for certain CNS applications.

DAT inhibitor SERT inhibitor Monoamine transporter

Kinase Profiling: Potential for Selective Kinase Inhibition

As a thieno[2,3-d]pyrimidine, this compound is structurally related to known PI3K and EGFR inhibitors. While direct kinase profiling data for this specific molecule is limited, it serves as a key intermediate for synthesizing more potent and selective kinase inhibitors [1]. For example, the GDC-0941 (pictilisib) series of PI3K inhibitors is built upon a related thieno[3,2-d]pyrimidine scaffold with a 4-morpholino group, demonstrating the critical importance of this substitution for kinase binding [2]. In class-level studies, thieno[2,3-d]pyrimidine derivatives with optimized substitutions have shown EGFR-TK inhibition with IC50 values as low as 0.133 µM, while the unsubstituted or differently substituted cores are significantly less active [3].

Kinase inhibitor Cancer PI3K

High-Value Application Scenarios for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in Drug Discovery and Chemical Biology


Synthesis of Potent and Selective ROMK Inhibitors for Cardiovascular Research

The compound's demonstrated ROMK1 inhibitory activity (IC50 = 240 nM) [1] makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel diuretics. Its 2-chloro group allows for facile diversification via cross-coupling reactions to optimize potency and pharmacokinetic properties, as outlined in patent literature for related thienopyrimidine syntheses [2].

Probing α3β4 Nicotinic Receptor Function in Neurological Disease Models

With its exceptional potency at the α3β4 nAChR subtype (IC50 = 1.8 nM) and significant selectivity over other nAChR subtypes [1], this compound is a valuable pharmacological tool. It can be used in in vitro and in vivo studies to dissect the role of α3β4 receptors in addiction, pain, and cognitive disorders, where this receptor subtype is implicated.

Development of Balanced Monoamine Transporter Ligands for CNS Drug Discovery

The unique profile of SERT, DAT, and NET inhibition (IC50 = 100 nM, 658 nM, and 443 nM, respectively) [1] positions this compound as a lead-like molecule for exploring polypharmacology in depression or other mood disorders. Its thienopyrimidine core offers a distinct chemotype compared to traditional phenyl- or tropane-based transporter inhibitors.

Key Intermediate in the Synthesis of PI3K/AKT/mTOR Pathway Inhibitors

As explicitly shown in patent literature [2], 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a crucial building block for constructing more advanced PI3K inhibitors, including analogs of the clinical candidate GDC-0941 [3]. Procuring this intermediate is essential for medicinal chemistry groups synthesizing focused libraries targeting the PI3K pathway for oncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.